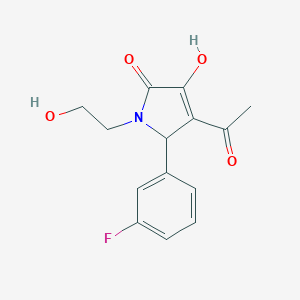
4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as A-443654, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising anticancer properties and has been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves its inhibition of the protein kinase B-Raf, which is involved in cell signaling pathways that regulate cell growth and survival. By inhibiting B-Raf, this compound disrupts these signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to infection and injury. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is its specificity for B-Raf inhibition, which allows for targeted inhibition of cancer cell growth. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in laboratory experiments.
Zukünftige Richtungen
Future research on 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one could focus on its potential therapeutic applications in other diseases, such as inflammatory disorders. Additionally, further studies could investigate the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its anticancer effects. Finally, research could also focus on developing more soluble forms of this compound for improved administration in laboratory experiments.
Synthesemethoden
The synthesis of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-(3-fluorophenyl)-3-hydroxypropanoic acid with acetic anhydride and diethylamine to yield the intermediate 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(diethylamino)-1,5-dihydro-2H-pyrrol-2-one. This intermediate is then treated with ethylene glycol to afford the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C14H14FNO4 |
|---|---|
Molekulargewicht |
279.26 g/mol |
IUPAC-Name |
3-acetyl-2-(3-fluorophenyl)-4-hydroxy-1-(2-hydroxyethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C14H14FNO4/c1-8(18)11-12(9-3-2-4-10(15)7-9)16(5-6-17)14(20)13(11)19/h2-4,7,12,17,19H,5-6H2,1H3 |
InChI-Schlüssel |
XQGGCQGKQJTCAF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)F)CCO)O |
Kanonische SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)F)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249146.png)

![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)



![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)
